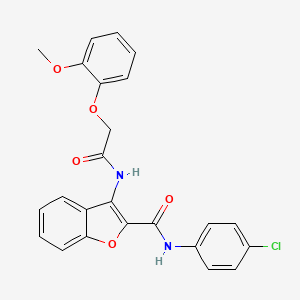
2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound featuring a rich assembly of functional groups that afford it unique reactivity and potential for various applications. The presence of an oxadiazole ring, methoxy substituents, and an acetamide linkage, in conjunction with a methylthio phenyl group, provides a multifaceted platform for interactions in chemical, biological, and medicinal contexts.
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process This may start with the formation of the 1,3,4-oxadiazole core, typically through the cyclization of appropriate hydrazides or amidoximes under dehydrating conditions
Industrial Production Methods
Industrial-scale production might leverage continuous flow chemistry to enhance reaction efficiencies and scalability. This could include optimizing reaction conditions such as temperature, solvent choice, and catalyst usage, to ensure high yields and purity of the compound. Industrial methods also focus on the sustainability of the process, minimizing waste, and utilizing green chemistry principles whenever possible.
Types of Reactions It Undergoes
The compound can undergo a variety of reactions, including:
Oxidation: : Conversion of the methylthio group to a sulfone or sulfoxide.
Reduction: : Reductive cleavage of the oxadiazole ring.
Substitution: : Electrophilic aromatic substitution on the phenyl rings, particularly targeting the methoxy groups.
Common Reagents and Conditions Used
For oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate may be employed. Reduction often utilizes agents like lithium aluminium hydride or palladium on carbon (Pd/C) under hydrogen gas. Electrophilic aromatic substitution typically involves reagents like bromine, nitric acid, or Friedel-Crafts acylation agents.
Major Products Formed from These Reactions
Oxidation may produce compounds like 2-(4-(methylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide. Reduction could result in 2-(4-(methylthio)phenyl)-N-(3,4,5-trimethoxybenzyl)acetamide. Substitution reactions might yield derivatives such as 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxy-2-bromophenyl)-1,3,4-oxadiazol-2-yl)acetamide.
Chemistry
In chemistry, the compound serves as a versatile building block for designing novel materials and ligands, given its rich functionalization.
Biology and Medicine
In biological studies, its derivates might exhibit bioactivity, making it a candidate for pharmaceutical research. Its structural motifs could interact with specific enzymes or receptors, potentially leading to developments in drug discovery, particularly in the realms of antimicrobial or anticancer therapies.
Industry
Industrially, the compound may find applications in the development of new materials with specific electronic, optical, or catalytic properties. Its multifaceted structure allows for fine-tuning of these properties to meet desired specifications.
Mechanism of Action
The compound’s mechanism of action in biological systems typically involves its ability to bind to specific molecular targets such as enzymes or receptors. The interaction might inhibit or activate pathways critical for cellular functions. The presence of the oxadiazole ring, for example, could disrupt nucleic acid functions, while the trimethoxyphenyl moiety might enhance membrane permeability or binding affinity to certain proteins.
Comparison with Similar Compounds
When compared to compounds like 2-(4-chlorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide or 2-(4-methylphenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological systems, making it a valuable compound for specialized applications.
Similar Compounds
2-(4-chlorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-methylphenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Each of these compounds shares a common core with variations in substituent groups that modulate their chemical and biological properties. The choice of compound in research or industrial applications depends on the specific requirements of the project.
In a nutshell, this compound is a complex and multifaceted compound with a range of intriguing properties and applications
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-25-15-10-13(11-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)9-12-5-7-14(29-4)8-6-12/h5-8,10-11H,9H2,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRMONXFDIPORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571137.png)
![1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE](/img/structure/B2571139.png)
![5-ethyl-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2571140.png)

![2-[(4,6-Dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)oxy]acetic acid](/img/structure/B2571147.png)
![2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2571148.png)



amine](/img/structure/B2571153.png)
![(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide](/img/structure/B2571156.png)
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2571157.png)

